molecular formula C5H2Br2OS B1584770 4,5-Dibromothiophene-2-carbaldehyde CAS No. 38071-22-6

4,5-Dibromothiophene-2-carbaldehyde

Cat. No.: B1584770
CAS No.: 38071-22-6
M. Wt: 269.94 g/mol
InChI Key: CHRAVDVWAPGZOY-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-2-carbaldehyde is an organobromine compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an aldehyde group at the 2 position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dibromothiophene-2-carbaldehyde can be synthesized through the bromination of thiophene-2-carbaldehyde. The process involves the selective bromination of the thiophene ring at the 4 and 5 positions. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dibromothiophene-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: The compound is explored for its potential use in the synthesis of pharmaceutical intermediates.

    Biological Studies: It is used in the study of thiophene derivatives’ biological activities.

Mechanism of Action

The mechanism of action of 4,5-Dibromothiophene-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the aldehyde group provide reactive sites for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in organic synthesis, the compound acts as an electrophile in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromothiophene-2-carbaldehyde is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This dual bromination allows for more diverse functionalization compared to its mono-brominated counterparts .

Properties

IUPAC Name

4,5-dibromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAVDVWAPGZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355661
Record name 4,5-dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38071-22-6
Record name 4,5-dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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